molecular formula C9H8F3N3O2 B8580619 2-(Azidomethyl)-1-methoxy-4-(trifluoromethoxy)benzene CAS No. 620533-93-9

2-(Azidomethyl)-1-methoxy-4-(trifluoromethoxy)benzene

Cat. No. B8580619
M. Wt: 247.17 g/mol
InChI Key: KLRLHFIKVXPJPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07179804B2

Procedure details

Dissolve (2-methoxy-5-trifluoromethoxy-phenyl)-methanol (4.49 g, 20.2 mmol) in DMF (40 mL) and treat with thionyl chloride (1.65 g, 22.6 mmol). Stir at RT for 2 h, then treat with potassium carbonate (5.57 g, 40.3 mmol), sodium azide (2.35 g, 36.1 mmol), and DMSO (40 mL). Stir the resulting mixture at RT overnight, then pour into water (100 mL) and extract with ether (3×100 mL). Combine the organic phases and wash with water (2×100 mL) and brine (100 mL). Dry the organic layer (MgSO4), filter, and concentrate to give the title compound (4.77 g, 96%) as a colorless oil that may be used without further purification. 1H NMR (400 MHz, CDCl3) δ 7.14 (m, 2H), 6.87 (m, 1H), 4.34 (s, 2H), 3.85 (s, 3H).
Quantity
4.49 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.65 g
Type
reactant
Reaction Step Two
Quantity
5.57 g
Type
reactant
Reaction Step Three
Quantity
2.35 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
96%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([O:9][C:10]([F:13])([F:12])[F:11])=[CH:5][C:4]=1[CH2:14]O.S(Cl)(Cl)=O.C(=O)([O-])[O-].[K+].[K+].[N-:26]=[N+:27]=[N-:28].[Na+]>CN(C=O)C.O.CS(C)=O>[N:26]([CH2:14][C:4]1[CH:5]=[C:6]([O:9][C:10]([F:13])([F:12])[F:11])[CH:7]=[CH:8][C:3]=1[O:2][CH3:1])=[N+:27]=[N-:28] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
4.49 g
Type
reactant
Smiles
COC1=C(C=C(C=C1)OC(F)(F)F)CO
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.65 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
5.57 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
2.35 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
CS(=O)C
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir at RT for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stir the resulting mixture at RT overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extract with ether (3×100 mL)
WASH
Type
WASH
Details
Combine the organic phases and wash with water (2×100 mL) and brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organic layer (MgSO4)
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N(=[N+]=[N-])CC1=C(C=CC(=C1)OC(F)(F)F)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.77 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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